molecular formula C15H21I B3289734 1-(Trans-4-propylcyclohexyl)-4-iodobenzene CAS No. 860639-66-3

1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Cat. No.: B3289734
CAS No.: 860639-66-3
M. Wt: 328.23 g/mol
InChI Key: QBYHVVBZXPJPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene” is a liquid crystal with a purity of 99%. It has a linear formula of CH3CH2CH2C6H10C6H4NCS .


Molecular Structure Analysis

The molecular structure of “1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene” is represented by the SMILES string CCC [C@H]1CC [C@@H] (CC1)c2ccc (cc2)N=C=S .


Physical and Chemical Properties Analysis

“1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene” has a melting point of 41-44 °C and transitions from a crystalline phase to a nematic phase at 38.5 °C . “4-(trans-4-Amylcyclohexyl)benzonitrile” has a melting point of 30 °C and is soluble in methanol .

Mechanism of Action

A similar compound, “1-Pentyl-4-(trans-4-propylcyclohexyl)benzene”, is known to act as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Safety and Hazards

For “trans-4-(4-n-Propylcyclohexyl)cyclohexanone”, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Properties

IUPAC Name

1-iodo-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYHVVBZXPJPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Trans-4-propylcyclohexyl)-4-iodobenzene
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1-(Trans-4-propylcyclohexyl)-4-iodobenzene
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Reactant of Route 5
1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Reactant of Route 6
1-(Trans-4-propylcyclohexyl)-4-iodobenzene

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